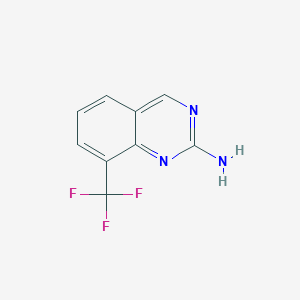

8-(Trifluoromethyl)quinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

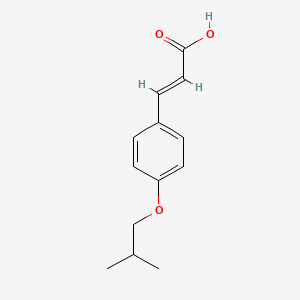

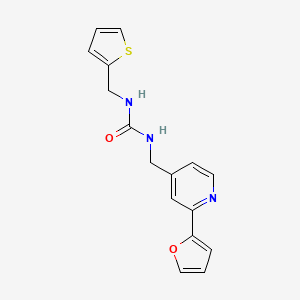

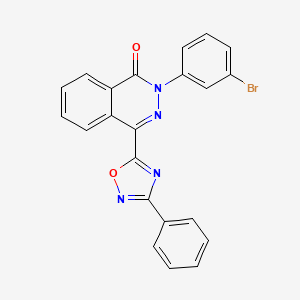

8-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the CAS Number: 1258652-66-2 and a linear formula of C9H6F3N3 . It has a molecular weight of 213.16 .

Synthesis Analysis

While specific synthesis methods for 8-(Trifluoromethyl)quinazolin-2-amine were not found, there are general methods for the synthesis of quinazolinones. For instance, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed . Another method involves a Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by S N Ar reaction .Molecular Structure Analysis

The IUPAC name for this compound is 8-(trifluoromethyl)-2-quinazolinamine . The InChI code is 1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15) .Physical And Chemical Properties Analysis

8-(Trifluoromethyl)quinazolin-2-amine is a solid at room temperature . It has a boiling point of 359.4±52.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Anticancer Agents

A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner-dependent antiproliferative agents . These compounds exhibited excellent inhibitory activity against three different cancer cell lines: PC3, K562, and HeLa . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells .

Werner Helicase Inhibitors

The compounds were also studied for their potential as Werner (WRN) helicase inhibitors . WRN is a DNA helicase that plays a key role in maintaining genomic stability. Inhibiting WRN can be a potential strategy for cancer treatment .

Inhibitors of Tubulin Polymerization

Some N-aryl-2-trifluoromethylquinazoline-4-amine analogues were found to inhibit tubulin polymerization in leukemia cells . They disrupted cellular microtubule networks by targeting the colchicine site, promoted cell cycle arrest of leukemia cells at G2/M phase and cell apoptosis, as well as inhibiting angiogenesis .

Anti-Leukemia Agents

Several compounds displayed strong inhibition against leukemia cells . They showed significantly stronger growth inhibitory activity on K562 and HEL cells than those of the positive controls of paclitaxel and colchicine .

Selective Anticancer Agents

Compounds 25h, 25d, and 25i were found to have the lowest hepatotoxicity, indicating that these compounds had high selectivity . This makes them potential lead compounds for anti-leukemia agents .

Structural Optimization Strategy

The compounds were designed and synthesized through a structural optimization strategy . This strategy involved introducing a trifluoromethyl group into the 2-position of the quinazoline ring .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

While specific future directions for 8-(Trifluoromethyl)quinazolin-2-amine were not found, quinazolinone and quinazoline derivatives are a significant area of research in medicinal chemistry due to their wide range of pharmacological effects . This includes the development of new drugs with fewer adverse effects, the reduction of drug resistance, and the improvement of the pharmacokinetic profile of drugs .

Mecanismo De Acción

Target of Action

The primary target of 8-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

8-(Trifluoromethyl)quinazolin-2-amine interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a phenomenon known as microsatellite instability (MSI) .

Pharmacokinetics

Its molecular weight of 21316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of WRN helicase by 8-(Trifluoromethyl)quinazolin-2-amine leads to genomic instability, promoting the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity and the escape of apoptosis . Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines .

Propiedades

IUPAC Name |

8-(trifluoromethyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFPMNPSTKBBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)

![8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2863553.png)

![Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2863554.png)

![2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B2863555.png)

![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)